molecular formula C17H14N2O4S2 B2954409 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfanylacetamide CAS No. 941988-25-6

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfanylacetamide

Cat. No.: B2954409
CAS No.: 941988-25-6
M. Wt: 374.43
InChI Key: DAJZISMLICJIMF-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfanylacetamide (CAS: 892857-75-9) is a heterocyclic compound featuring a fused [1,3]dioxolo[4,5-f][1,3]benzothiazol ring system. Key structural elements include:

  • A sulfanylacetamide side chain substituted with a 4-methoxyphenyl group, introducing steric bulk and polarizable sulfur atoms.
  • The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, analogous to methods for related triazole and thioamide derivatives .

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S2/c1-21-10-2-4-11(5-3-10)24-8-16(20)19-17-18-12-6-13-14(23-9-22-13)7-15(12)25-17/h2-7H,8-9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJZISMLICJIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfanylacetamide typically involves multiple steps, starting with the preparation of the dioxolo-benzothiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl group is then introduced via a sulfanyl linkage, often using thiol-based reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require catalysts like palladium or copper, along with suitable ligands and solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, reduced sulfanyl derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocyclic Systems

The fused dioxolo-benzothiazole scaffold distinguishes this compound from analogs. For example:

  • 912761-21-8 : Contains a 4,5-dichloro-1,3-benzothiazol-2-yl group but lacks the dioxolane ring, reducing electron-donating effects .
  • Europäisches Patentblatt derivatives : 2,2-difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-ones share the dioxolane motif but replace benzothiazole with isoindole, impacting pesticidal activity .

Substituent Analysis

The 2-(4-methoxyphenyl)sulfanylacetamide side chain is critical for solubility and bioactivity:

  • 895651-88-4 : Substitutes the sulfanyl group with a sulfonyl chromene ring, enhancing oxidation stability but reducing nucleophilicity .
  • 1001611-13-7 : Incorporates a chlorophenyl-triazole moiety, introducing halogen-mediated hydrophobic interactions absent in the target compound .
  • 867311-89-5: Uses a fluorophenyl-thiazolidinone group, which may confer distinct metabolic resistance compared to the methoxyphenyl group .

Spectral and Tautomeric Behavior

  • IR/NMR Trends : The absence of νC=O (~1660–1682 cm⁻¹) and presence of νC=S (~1247–1255 cm⁻¹) in related triazoles suggest the target compound’s acetamide carbonyl (if present) would dominate its IR spectrum.
  • Tautomerism : Unlike tautomeric 1,2,4-triazole-thiones , the target compound’s rigid dioxolo-benzothiazole system likely prevents tautomeric shifts, stabilizing its electronic profile.

Comparative Data Table

Compound ID Core Structure Key Substituents Potential Application
892857-75-9 (Target) Dioxolo-benzothiazole 2-(4-methoxyphenyl)sulfanylacetamide Pesticides/Pharmaceuticals
912761-21-8 Dichloro-benzothiazole 3-methoxybenzamide Unknown
868974-44-1 Thiadiazole Propanamide + fluorophenylmethylsulfanyl Metabolic studies
Patent derivatives Dioxolo-isoindole 2,2-difluoro groups Pesticides

Biological Activity

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfanylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C17H15N3O5S2
  • Molecular Weight : 405.5 g/mol
  • IUPAC Name : 4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide

Structural Representation

PropertyDescription
2D Structure2D Structure
3D ConformerInteractive model available on PubChem

Antitumor Activity

Research indicates that derivatives of benzothiazole compounds exhibit antitumor properties . The compound was tested against various cancer cell lines, showing promising results:

  • Cell Lines Tested :
    • EKVX (non-small lung cancer)
    • RPMI-8226 (leukemia)
    • OVCAR-4 (ovarian cancer)
    • PC-3 (prostate cancer)

The compound demonstrated a GI50 value (the concentration required to inhibit cell growth by 50%) of approximately 25.1 μM , indicating moderate efficacy against these cancer types .

Antibacterial Activity

The compound also shows potential as an antibacterial agent , particularly against Gram-positive bacteria. In studies assessing its antibacterial activity, it exhibited IC50 values in the sub-micromolar range (30–550 nM) against certain strains . These findings suggest that the compound could be developed further for treating bacterial infections.

The proposed mechanisms of action for this compound include:

  • Inhibition of Kinases : Compounds with similar structures have been shown to inhibit Bcr-Abl kinases, which are crucial in certain leukemias .
  • DNA Interaction : The compound may interact with DNA through intercalation or groove binding, affecting replication and transcription processes .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various benzothiazole derivatives, this compound was found to exhibit significant inhibition in human cancer cell lines. The results are summarized below:

Cell LineGI50 Value (μM)Observations
EKVX1.7High sensitivity
RPMI-822621.5Moderate sensitivity
OVCAR-425.9Moderate sensitivity
PC-328.7Moderate sensitivity

Study 2: Antibacterial Activity

Another study focused on the antibacterial properties revealed that the compound effectively inhibited several strains of Gram-positive bacteria with varying IC50 values:

Bacterial StrainIC50 Value (nM)Activity Level
Staphylococcus aureus300Effective
Streptococcus pneumoniae450Moderate

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